![molecular formula C10H8N4OS B8709729 5,11-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B8709729.png)
5,11-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-4-one is a heterocyclic compound that belongs to the class of pyrido-thieno-triazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 3,7-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-4-one makes it an interesting subject for research in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with thieno[2,3-b]pyridine derivatives . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-4-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential neurotropic activity and interaction with GABA A receptors.
Medicine: Explored for its anticonvulsant, anxiolytic, and behavior-activating effects.
Wirkmechanismus
The mechanism of action of 3,7-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-4-one involves its interaction with specific molecular targets. For instance, it has been shown to interact with the GABA A receptor, where it binds to the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This interaction leads to the inhibition of the receptor, which may contribute to its neurotropic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-b]pyridines: These compounds share a similar thieno-pyridine core structure and exhibit comparable biological activities.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidines: These compounds have a pyrimidine ring fused to the thieno-pyridine core and are known for their neurotropic and anticonvulsant activities.
Uniqueness
3,7-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-4-one is unique due to its specific triazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H8N4OS |
|---|---|
Molekulargewicht |
232.26 g/mol |
IUPAC-Name |
5,11-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C10H8N4OS/c1-5-3-4-6-7-8(16-9(6)11-5)10(15)14(2)13-12-7/h3-4H,1-2H3 |
InChI-Schlüssel |
HSTOUFDIEUVGGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C3=C(S2)C(=O)N(N=N3)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
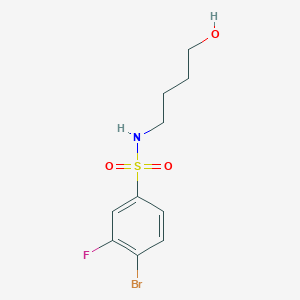
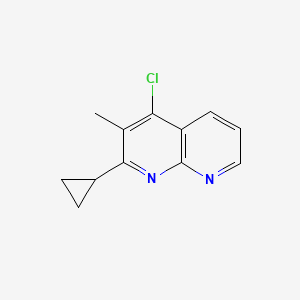
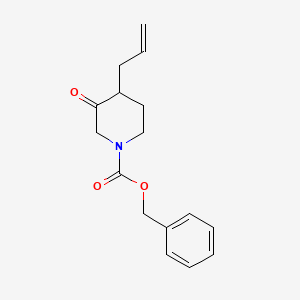
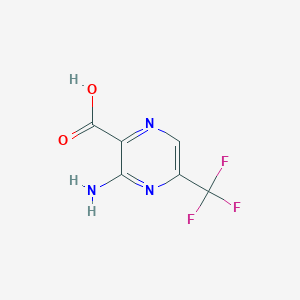
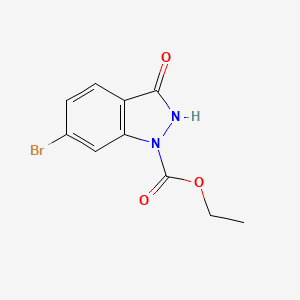
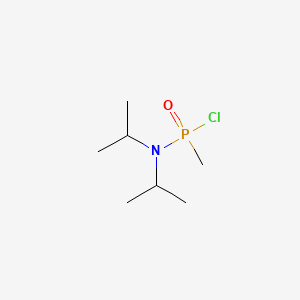
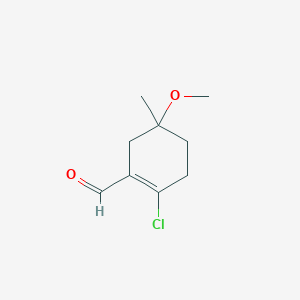
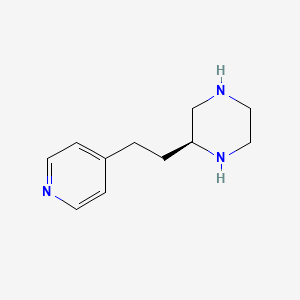
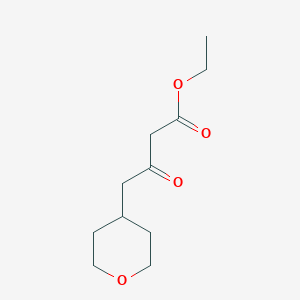

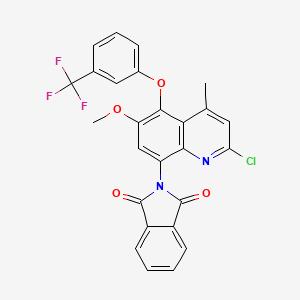
![1H-Pyrazol-3-amine, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-](/img/structure/B8709748.png)
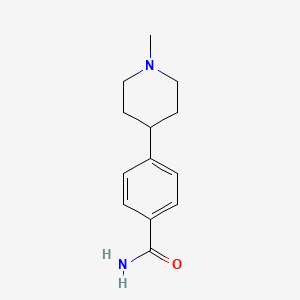
![6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8709767.png)
